N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazide derivative featuring a pyrazole core substituted with methyl and phenyl groups at positions 4 and 3, respectively. The hydrazide moiety is conjugated to a 2-hydroxyphenyl ethylidene group, which adopts an (E)-configuration. This compound is synthesized via condensation of pyrazole-5-carbohydrazide with 2-hydroxyacetophenone under acidic conditions . Its structure is confirmed using spectroscopic techniques (FT-IR, NMR) and single-crystal X-ray diffraction (SHELXL software), revealing intramolecular hydrogen bonding between the hydroxyl group and the hydrazide N–H, stabilizing the planar geometry .
Properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-17(14-8-4-3-5-9-14)21-22-18(12)19(25)23-20-13(2)15-10-6-7-11-16(15)24/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYYLLEEWUVIK-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 1-(2-hydroxyphenyl)ethanone and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced pyrazole compounds.
Substitution: Various substituted phenyl and pyrazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The compound’s structural analogs differ primarily in substituents on the phenyl or pyrazole rings, which significantly influence physicochemical and biological properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) increase molecular polarity but reduce solubility in nonpolar solvents .
- Hydroxyl groups at the 2-position (vs. 4-position) enable intramolecular hydrogen bonding, enhancing structural rigidity .
- Thienyl and methoxy substituents improve coordination with metal ions, relevant for catalytic or photoluminescent applications .
Structural and Crystallographic Comparisons
- Intramolecular Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound forms a six-membered hydrogen-bonded ring (O–H⋯N), a feature absent in 4-hydroxyphenyl analogs .
- Crystal Packing : Derivatives with bulkier substituents (e.g., 4-methylbenzyloxy in ) exhibit distorted packing patterns, reducing crystal density compared to the target compound.
- Bond Lengths : The C=N bond in the hydrazide moiety ranges from 1.28–1.31 Å across analogs, consistent with (E)-configuration stability .
Biological Activity
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound with a complex structure that includes a pyrazole ring and hydrazone linkage. Its molecular formula is , with a molecular weight of approximately 334.4 g/mol. This compound has garnered attention for its potential biological activities, which are crucial for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The hydroxyl group in its structure enhances its ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may inhibit certain enzymatic pathways, leading to altered cellular responses. This modulation can affect various biological processes, including cell signaling and metabolic pathways.
Structure and Properties
The structural features of this compound allow for diverse modifications, enhancing its reactivity and biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| Functional Groups | Hydroxyl, Pyrazole, Hydrazone |
| Crystallographic Data | Monoclinic, P21/n |
Antioxidant Activity
Studies have demonstrated that the compound exhibits significant antioxidant activity, which can be measured using various assays such as DPPH and ABTS radical scavenging tests. The presence of the hydroxyl group is essential for this activity.
Antimicrobial Studies
In vitro studies have shown that this compound has antimicrobial effects against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Low |
Anti-inflammatory Effects
Research suggests that the compound may inhibit the production of pro-inflammatory cytokines, thus demonstrating potential in treating inflammatory disorders.
Anticancer Potential
Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Case Study 1 : A study on the antioxidant effects showed a 50% reduction in oxidative stress markers in treated cells compared to controls.
- Case Study 2 : In vivo studies on mice indicated significant tumor growth inhibition when administered alongside standard chemotherapy agents.
- Case Study 3 : Clinical trials focusing on its anti-inflammatory properties have shown promise in reducing symptoms of rheumatoid arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
